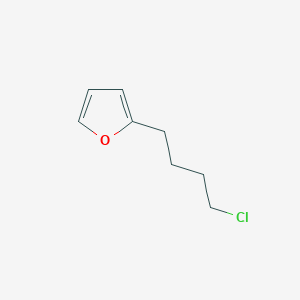

2-(4-Chlorobutyl)furan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorobutyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHGGAMSRJHPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535437 | |

| Record name | 2-(4-Chlorobutyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92638-96-5 | |

| Record name | 2-(4-Chlorobutyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 4 Chlorobutyl Furan and Analogous Structures

De Novo Furan (B31954) Ring Formation Strategies Incorporating Chlorobutyl Moieties

The formation of the furan ring from acyclic precursors offers a direct route to substituted furans. These methods often involve the cyclization of specifically functionalized linear chains.

The Paal-Knorr furan synthesis is a cornerstone method for the preparation of furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. ehu.esresearchgate.net This reaction is highly versatile, allowing for the synthesis of a wide array of substituted furans. ehu.es The synthesis of 2-(4-chlorobutyl)furan via this method would necessitate a 1,4-dicarbonyl precursor bearing the 4-chlorobutyl group. The general mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal which then dehydrates to form the furan ring. ehu.es A variety of acids, including protic acids like sulfuric or hydrochloric acid, and Lewis acids, can be employed as catalysts. ehu.es

The Feist-Bénary furan synthesis provides another route to substituted furans, typically from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. pharmaguideline.comorganic-chemistry.org The mechanism involves an initial aldol-type condensation followed by an intramolecular nucleophilic substitution to form the furan ring. nih.gov While a direct synthesis of this compound using this method is not explicitly documented in readily available literature, it represents a plausible pathway if appropriate starting materials are designed.

| Reaction | Precursors | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclodehydration, versatile for substituted furans. ehu.esresearchgate.net |

| Feist-Bénary Synthesis | α-Halo ketones and β-dicarbonyls | Base-catalyzed condensation and cyclization. pharmaguideline.comorganic-chemistry.org |

Modern synthetic chemistry has seen the emergence of powerful transition-metal catalyzed reactions for the construction of heterocyclic rings. Palladium-catalyzed cascade reactions, for instance, offer an efficient means to synthesize polysubstituted furans. organic-chemistry.orgnih.gov These reactions can involve the coupling of various components, such as aryloxy-enynes with aryl halides, to build the furan core in a regioselective manner. organic-chemistry.orgnih.gov While a specific application for the synthesis of this compound is not detailed, the adaptability of these methods suggests that a precursor containing a chlorobutyl moiety could potentially be integrated into such a cascade.

Copper-catalyzed methodologies also play a crucial role in furan synthesis. researchgate.netmdpi.com These can include the coupling of o-iodophenols with aryl acetylenes to form 2-arylbenzo[b]furans or intramolecular cyclizations. researchgate.netmdpi.com Copper catalysts are often favored due to their lower cost and unique reactivity. beilstein-journals.org The development of copper-mediated annulation reactions provides a valuable toolkit for constructing the furan ring, which could be tailored for the synthesis of alkyl-substituted furans like the target compound. mdpi.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis. While furan itself can act as a diene in Diels-Alder reactions, leading to oxanorbornene adducts that can be further manipulated, its direct use to form the furan ring of the target molecule in one step is less common. mdpi.comrsc.org More often, the Diels-Alder reaction is employed to functionalize a pre-formed furan ring. ehu.esmdpi.com For instance, a furan derivative can react with a dienophile, and the resulting adduct can undergo subsequent reactions to introduce or modify side chains. mdpi.com The reversibility of the furan/maleimide (B117702) Diels-Alder reaction is a notable feature, allowing for dynamic applications. mdpi.com

Functionalization and Derivatization of Pre-formed Furan Rings

An alternative and often more practical approach to synthesizing this compound involves the introduction of the chlorobutyl side chain onto a pre-existing furan ring.

Direct C-H alkylation of furans represents a highly atom-economical method for introducing alkyl side chains. Palladium-catalyzed C-H alkylation of furans with alkyl iodides has been reported to proceed with good regioselectivity at the α-position, yielding α-alkylfurans. nih.govrsc.orgnih.gov This method shows good functional group tolerance, which is crucial for substrates containing a chloroalkyl group. nih.gov A related nickel-catalyzed coupling has demonstrated the chemoselective reaction of 1-bromo-4-chlorobutane (B103958) with indole, leaving the chloride untouched, suggesting the feasibility of using such a reagent to alkylate furan. rsc.org

Friedel-Crafts acylation is another classic method for functionalizing aromatic rings, including furan. The reaction of furan with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst introduces an acyl group. sigmaaldrich.com For the synthesis of the target compound, furan could be acylated with 4-chlorobutyryl chloride. Due to the acid-sensitive nature of furan, milder catalysts such as boron trifluoride etherate are often preferred over stronger Lewis acids like aluminum chloride. stackexchange.com The resulting 2-(4-chlorobutanoyl)furan can then be reduced to afford this compound. A similar acylation of 5-cyanoindole (B20398) with 4-chlorobutyryl chloride has been documented. researchgate.net

| Method | Reagents | Key Features |

| Pd-catalyzed C-H Alkylation | Furan, Alkyl iodide, Pd catalyst | Direct, regioselective α-alkylation. nih.govrsc.org |

| Friedel-Crafts Acylation | Furan, Acyl chloride/anhydride, Lewis acid | Introduces an acyl group, requires subsequent reduction. sigmaaldrich.comstackexchange.com |

Halogenation of the furan ring can be a key step in multi-step synthetic sequences. Furan itself reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenated products. pharmaguideline.com To achieve monohalogenation, milder conditions and reagents are necessary. pharmaguideline.com For example, bromination at low temperatures in the presence of DMF can yield 2-bromofuran (B1272941). pharmaguideline.com The presence of an electron-withdrawing substituent at the 2-position can direct halogenation to the 5-position. pharmaguideline.com Conversely, an activating group at the 2-position, such as an alkyl group, would also direct incoming electrophiles. Selective halogenation of the furan ring in a molecule that already contains the chlorobutyl side chain would need to be carefully controlled to avoid reaction at the side chain.

Organometallic Coupling Reactions for Furan-Alkyl Chain Connectivity

The formation of the carbon-carbon bond between the furan ring and the 4-chlorobutyl side chain is a critical step in the synthesis of the target molecule. Organometallic coupling reactions offer a powerful and versatile approach to achieve this transformation. These reactions typically involve the use of an organometallic reagent derived from one of the coupling partners and a metal catalyst, often from the palladium or nickel group, to facilitate the bond formation.

One common strategy involves the preparation of a furan-based organometallic species, such as a 2-furyllithium or a 2-furyl Grignard reagent. These nucleophilic reagents can then react with a suitable electrophilic partner containing the 4-chlorobutyl group. For instance, 2-furyllithium, generated by the deprotonation of furan with a strong base like n-butyllithium, can react with a 1,4-dihalobutane, such as 1-bromo-4-chlorobutane, to yield this compound. sinica.edu.tw The choice of the halogen on the butyl chain is crucial to ensure selective reaction at one end.

Alternatively, the polarity of the reactants can be reversed. A furan derivative bearing a leaving group, such as 2-bromofuran, can be coupled with an organometallic reagent derived from the 4-chlorobutyl chain. For example, a Grignard reagent like 4-chlorobutylmagnesium bromide can be coupled with 2-bromofuran in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in what is known as a cross-coupling reaction. rsc.orguwindsor.ca This approach is particularly advantageous when dealing with functionalized furan rings.

Recent advancements have also explored the use of other organometallic reagents, such as organozinc and organoboron compounds, in these coupling reactions. sinica.edu.twuwindsor.ca These reagents often exhibit greater functional group tolerance and can lead to higher yields and selectivity under milder reaction conditions. For instance, a Suzuki coupling reaction could be envisioned between a furan-2-boronic acid derivative and a 4-chlorobutyl halide. libretexts.org

The table below summarizes some of the key organometallic coupling approaches.

| Furan Reagent | Alkyl Chain Reagent | Catalyst/Conditions | Key Reaction Type |

| 2-Furyllithium | 1-Bromo-4-chlorobutane | n-BuLi, THF | Nucleophilic Substitution |

| 2-Bromofuran | 4-Chlorobutylmagnesium bromide | Pd(PPh₃)₄ | Cross-Coupling |

| Furan-2-boronic acid | 4-Chlorobutyl iodide | Pd catalyst, Base | Suzuki Coupling |

| 2-Tributylstannylfuran | 4-Chlorobutyl triflate | Pd(PPh₃)₄ | Stille Coupling beilstein-journals.org |

Synthesis and Integration of the 4-Chlorobutyl Side Chain

The 4-chlorobutyl portion of the molecule is a key building block that can be synthesized from various starting materials and then attached to the furan nucleus.

Preparation of 4-Chlorobutyl Precursors from Readily Available Feedstocks

A common and economically viable method for preparing 4-chlorobutyl precursors is through the ring-opening of tetrahydrofuran (B95107) (THF). chem-soc.sinih.govrsc.org THF, a readily available and relatively inexpensive cyclic ether, can be cleaved under various conditions to generate linear 4-halobutyl derivatives.

One established method involves the reaction of THF with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like zinc chloride. sciencemadness.org This reaction yields 4-chlorobutyl acetate, which can then be hydrolyzed to 4-chlorobutanol. sciencemadness.org The alcohol can be subsequently converted to a more reactive electrophile if needed. Another approach utilizes phosphorus oxychloride and concentrated sulfuric acid to open the THF ring, producing 4,4'-dichlorodibutyl ether, which can be further manipulated. orgsyn.org

Direct conversion of carboxylic acids to their corresponding 4-chlorobutyl esters can also be achieved in a one-pot procedure by reacting the acid with oxalyl chloride to form the acid chloride in situ, followed by reaction with THF. chem-soc.si This method avoids the isolation of the often sensitive acid chlorides.

The table below highlights some of the methods for generating 4-chlorobutyl precursors from THF.

| Reagents | Catalyst/Conditions | Product | Reference |

| Tetrahydrofuran, Acetyl Chloride | Zinc Chloride | 4-Chlorobutyl acetate | sciencemadness.org |

| Tetrahydrofuran, Phosphorus Oxychloride, Sulfuric Acid | Heat | 4,4'-Dichlorodibutyl ether | orgsyn.org |

| Carboxylic Acid, Oxalyl Chloride, Tetrahydrofuran | DMF (catalytic) | 4-Chlorobutyl ester | chem-soc.si |

| Tetrahydrofuran, Hydrochloric Acid, Acetic Acid | Stannic Chloride | 4-Chlorobutyl acetate | google.com |

Chemoselective Coupling of Halogenated Alkyl Chains to Furan Nuclei

The selective attachment of the 4-chlorobutyl chain to the furan ring is paramount to avoid unwanted side reactions. The choice of coupling strategy and reaction conditions plays a significant role in achieving this selectivity.

When using a pre-formed 4-chlorobutyl halide, direct alkylation of the furan ring can be challenging due to the acid-sensitivity of furan, which can lead to polymerization with typical Friedel-Crafts catalysts. slideshare.net However, palladium-catalyzed direct C-H alkylation of furans with alkyl iodides has emerged as a more regioselective and functional group tolerant method. nih.gov This approach allows for the direct formation of the C-C bond at the α-position of the furan ring.

In cross-coupling reactions, the chemoselectivity is often controlled by the nature of the organometallic reagent and the catalyst system. For example, in a coupling between 2-bromofuran and a Grignard reagent derived from 1-bromo-4-chlorobutane, the Grignard will preferentially form at the more reactive bromine-bearing carbon, leaving the chlorine intact for the subsequent coupling reaction. The choice of a soft palladium catalyst can also favor the reaction at the carbon-bromine bond over the carbon-chlorine bond.

The use of furan-derived boronate complexes reacting with alkyl iodides has also been shown to be a stereospecific and efficient method for alkylation, proceeding through either a radical or polar pathway depending on the specific furan substrate. nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of furan-based compounds, aiming to reduce environmental impact and enhance sustainability.

Bio-Derived and Renewable Feedstock Utilization in Furan Chemistry

Furan derivatives can be sourced from abundant and renewable biomass, offering a sustainable alternative to petroleum-based feedstocks. frontiersin.orgmdpi.comnih.gov Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform molecules derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. nih.govrsc.orgorgsyn.org

Furfural , produced from hemicellulose, can be a starting point for the synthesis of furan and its derivatives. udel.edunih.gov

5-Hydroxymethylfurfural (HMF) , derived from the dehydration of fructose (B13574) or glucose, is a versatile building block for a wide range of furan-containing chemicals. acs.orgrsc.org

The use of these bio-derived furans as starting materials for the synthesis of compounds like this compound aligns with the green chemistry principle of using renewable feedstocks.

Application of Heterogeneous and Homogeneous Catalysis in Sustainable Furan Synthesis

Both heterogeneous and homogeneous catalysis play a crucial role in the sustainable synthesis of furan derivatives. mdpi.comnih.gov

Heterogeneous catalysts , such as zeolites, polyoxometalates, and functionalized carbon materials, offer several advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. frontiersin.orgnih.govacs.org They are extensively used in the conversion of biomass-derived carbohydrates into furfural and HMF. acs.org

Homogeneous catalysts , while sometimes more challenging to separate, can offer high selectivity and activity under very mild conditions. mdpi.com For instance, well-defined transition metal complexes are used in various transformations of furanics, including hydrogenation, oxidation, and coupling reactions. mdpi.com

The development of highly efficient and recyclable catalysts, whether heterogeneous or homogeneous, is a key area of research for making the synthesis of furan derivatives, including this compound, more sustainable.

Development of Solvent-Free and Alternative Green Solvent Reaction Media

Solvent-Free Synthesis

Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach by completely eliminating the solvent from the reaction mixture. This not only reduces solvent waste but can also lead to increased reaction rates, higher yields, and simplified product isolation.

One notable solvent-free method for the synthesis of 2-alkylfurans involves the C(sp²)–H alkylation of furans with allylic alcohols, mediated by aluminosilicates like zeolites. rsc.org Research has demonstrated that Y-type zeolites can effectively catalyze the coupling of furan and 2-methylfuran (B129897) with various allylic alcohols, including the bio-derived terpenoid alcohol phytol. rsc.org While some reactions showed slightly lower yields under solvent-free conditions compared to using solvents like 1,2-dichloroethane (B1671644) or toluene, the elimination of solvent offers significant environmental advantages. rsc.org This methodology presents a direct and atom-economical route for introducing alkyl chains onto the furan ring, a key structural feature of this compound.

Another approach to solvent-free synthesis involves the use of solid-supported catalysts. For instance, K10 montmorillonite (B579905) clay has been used as a heterogeneous catalyst for the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones under solvent-free conditions at elevated temperatures. researchgate.net While not a direct synthesis of 2-alkylfurans, this demonstrates the utility of solvent-free conditions for complex furan-containing architectures.

Photochemical reactions also offer a pathway for solvent-free synthesis. The [2+2] photocycloaddition dimerization of trans-3-(2-furyl)acrylic acid to form a cyclobutane (B1203170) derivative has been successfully achieved with high conversion rates without the use of a solvent, utilizing UVA light as the energy source. und.edu

Table 1: Examples of Solvent-Free Synthesis of Furan Derivatives

| Furan Derivative | Reactants | Catalyst/Mediator | Conditions | Yield | Reference |

| 2-Alkylfurans | Furan, Allylic Alcohols | Y-type Zeolites | 60°C, 18h | Moderate to High | rsc.org |

| 3-(Furan-2-yl)-4H-chromen-4-ones | 1-(2-Hydroxyphenyl)butane-1,3-diones, 2,5-Dimethoxy-2,5-dihydrofuran | K10 Montmorillonite | 80°C - 120°C | High | researchgate.net |

| cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid | trans-3-(2-furyl)acrylic acid | UVA Light | Ambient | up to 95% | und.edu |

Alternative Green Solvent Reaction Media

When a solvent is necessary, green alternatives to traditional volatile organic compounds (VOCs) are sought. Water, deep eutectic solvents (DESs), and bio-derived solvents are prominent examples.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds in water can be a challenge, various strategies have been developed to overcome this. An efficient synthesis of 2-alkyl/aryl substituted benzo[b]furans has been achieved in water using a Pd/C catalyzed reaction of o-iodophenols with terminal alkynes. researchgate.net This method avoids the need for organic co-solvents and demonstrates the feasibility of forming furan-like structures in an aqueous environment. researchgate.net

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), often derived from natural and inexpensive components like choline (B1196258) chloride and urea (B33335) or glycerol. core.ac.ukresearchgate.net They are considered green solvents due to their low volatility, low toxicity, and biodegradability. mdpi.com DESs can act as both the solvent and the catalyst in organic reactions. For example, the Paal-Knorr synthesis of furans from 1,4-dicarbonyl compounds can be effectively carried out in a choline chloride/urea or choline chloride/glycerol DES, which acts as a mild Brønsted acid catalyst, eliminating the need for an additional acid. researchgate.net The use of DESs has also been explored for the production of furfural from biomass, a key precursor for many furan derivatives. mdpi.com

Table 2: Synthesis of Furan Derivatives in Green Solvents

| Furan Derivative Family | Green Solvent | Reactants | Catalyst | Conditions | Yield | Reference |

| 2-Substituted Benzo[b]furans | Water | o-Iodophenols, Terminal Alkynes | Pd/C, PPh₃, CuI, Prolinol | 80-100°C | Good to Excellent | researchgate.net |

| Pyrroles and Furans | Choline Chloride/Urea or Glycerol (DES) | 1,4-Dicarbonyl Compounds | DES acts as catalyst | 80°C | up to 90% | researchgate.net |

The development of solvent-free and alternative green solvent reaction media provides a diverse toolkit for the synthesis of this compound and its analogs. While direct synthesis of this specific compound under these conditions may not be explicitly documented, the methodologies for C-C bond formation on the furan ring, such as zeolite-mediated alkylation, and the use of versatile media like DESs for furan ring formation, offer promising and sustainable strategic approaches. These methods align with the principles of green chemistry, aiming to create chemical processes that are safer, more efficient, and environmentally responsible.

Reactivity Profile and Transformational Chemistry of 2 4 Chlorobutyl Furan

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring System

The furan ring in 2-(4-chlorobutyl)furan is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. minia.edu.eghu.edu.jopearson.com The oxygen atom in the furan ring donates electron density to the ring, activating it towards electrophilic attack. This activation is generally greater than that of benzene. The substitution typically occurs at the C5 position (the carbon adjacent to the oxygen and opposite the side chain) due to the directing effect of the oxygen and the alkyl group. hu.edu.jopearson.com

Common electrophilic aromatic substitution reactions applicable to 2-alkylfurans include:

Halogenation: Introduction of a halogen (e.g., bromine) onto the furan ring, usually at the 5-position. pearson.com

Nitration: The introduction of a nitro group (-NO2).

Sulfonation: The introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively. minia.edu.eg However, Friedel-Crafts reactions on furans can be complicated by the ring's sensitivity to strong Lewis acids. minia.edu.eg The alkyl group already present on the ring is an activating group, further facilitating these substitutions. hu.edu.jo

The general mechanism for electrophilic aromatic substitution on the furan ring involves the attack of the electrophile by the π-electrons of the furan ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. hu.edu.jo Subsequent deprotonation restores the aromaticity of the ring. hu.edu.jo

Reactivity of the Chlorobutyl Side Chain

The chlorobutyl side chain of this compound provides a reactive site for various transformations, primarily involving the carbon-chlorine bond.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The chlorine atom on the butyl chain is a good leaving group, making the carbon to which it is attached electrophilic and susceptible to attack by nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.org

SN2 Pathway: This pathway is favored by strong, unhindered nucleophiles and aprotic solvents. The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride ion leaves.

SN1 Pathway: This pathway is favored by weak nucleophiles and protic solvents that can stabilize the intermediate carbocation. The reaction proceeds in two steps: the slow departure of the chloride ion to form a primary carbocation, followed by a rapid attack of the nucleophile on the carbocation. However, primary carbocations are generally unstable, so this pathway is less common unless rearrangement to a more stable carbocation is possible.

A variety of nucleophiles can be used to displace the chloride, leading to a wide range of functionalized furan derivatives. For instance, it can be used in the synthesis of other compounds, such as in the preparation of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a key intermediate for the drug Cilostazol. nbinno.com

Elimination Reactions (E1 and E2 Pathways)

In the presence of a strong base, this compound can undergo elimination reactions to form an alkene. These reactions can also proceed via two primary mechanisms: E1 and E2. libguides.com

E2 Pathway: This is a one-step, concerted mechanism where the base removes a proton from the carbon adjacent to the one bearing the chlorine, while simultaneously the double bond forms and the chloride ion departs. saskoer.ca This pathway is favored by strong, bulky bases. According to Zaitsev's rule, the major product will typically be the most substituted (and therefore most stable) alkene, although the use of a sterically hindered base can favor the formation of the less substituted "Hofmann" product. masterorganicchemistry.com

E1 Pathway: This is a two-step mechanism that begins with the departure of the leaving group to form a carbocation intermediate, followed by the removal of a proton by a weak base to form the double bond. libguides.com This pathway competes with the SN1 reaction and is more prevalent at higher temperatures.

Halogen-Metal Exchange and Organometallic Transformations

The carbon-chlorine bond can participate in halogen-metal exchange reactions, a powerful tool for creating organometallic reagents. ias.ac.instackexchange.com This typically involves treating the chloroalkane with an organolithium reagent, such as n-butyllithium or t-butyllithium. stackexchange.comprinceton.edu The exchange results in the formation of a new organolithium species where the lithium has replaced the chlorine.

This newly formed organolithium reagent is a potent nucleophile and can be used in a variety of subsequent reactions, including:

Alkylation with alkyl halides.

Reaction with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Carboxylation with carbon dioxide to form carboxylic acids.

These transformations significantly expand the synthetic utility of this compound by allowing for the formation of new carbon-carbon bonds and the introduction of various functional groups at the terminus of the side chain.

Cycloaddition Chemistry of the Furan Moiety (e.g., Diels-Alder Reactivity with Dienophiles)

Furans, including 2-alkylfurans, can act as dienes in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. researchgate.netresearchgate.netresearchgate.net In this reaction, the furan reacts with a dienophile (an alkene or alkyne, often with electron-withdrawing groups) to form a bicyclic adduct, specifically an oxanorbornene derivative. researchgate.netresearchgate.net

The reactivity of the furan in Diels-Alder reactions is influenced by the substituents on the ring. The alkyl group at the 2-position of this compound is electron-donating, which can increase the energy of the highest occupied molecular orbital (HOMO) of the furan, potentially enhancing its reactivity as a diene. However, furan itself is less aromatic than benzene, and the Diels-Alder reaction involves the disruption of this aromaticity, making the reaction often reversible. mdpi.com

The stereochemistry and regioselectivity of the Diels-Alder reaction are important considerations. The endo rule often predicts the major stereoisomer, although exceptions occur. The regioselectivity is governed by the electronic nature of both the furan and the dienophile. mdpi.com The resulting oxabicyclic products can be valuable intermediates, undergoing further transformations such as ring-opening or rearrangement to afford a variety of complex molecular architectures. researchgate.netresearchgate.net

Oxidative and Reductive Transformations of the Furan Ring

The furan ring is susceptible to both oxidative and reductive transformations, leading to a variety of useful products. researchgate.net

Oxidative Transformations:

Oxidation of 2-alkylfurans can lead to ring-opened products. researchgate.netthieme-connect.comthieme-connect.com A common method involves treatment with reagents like bromine in methanol, followed by acid hydrolysis, which can yield γ-dicarbonyl compounds. Another approach is the use of sodium chlorite (B76162) in an acidic aqueous solution, which can convert 2-alkylfurans into 4-oxo-2-alkenoic acids. thieme-connect.comthieme-connect.com The specific products obtained depend on the oxidizing agent and the reaction conditions.

Reductive Transformations:

Reduction of the furan ring can be achieved through catalytic hydrogenation. This process typically saturates the double bonds of the furan ring to produce the corresponding tetrahydrofuran (B95107) derivative. For this compound, this would yield 2-(4-chlorobutyl)tetrahydrofuran. The choice of catalyst (e.g., palladium, platinum, nickel) and reaction conditions (temperature, pressure) can influence the outcome and selectivity of the reduction. google.comgoogle.com

Selective Functional Group Interconversions and Derivatizations for Diversification

The molecular architecture of this compound presents two primary reactive sites amenable to chemical transformation: the terminal chloro group on the alkyl side chain and the furan ring itself. The strategic manipulation of these functional groups allows for the synthesis of a diverse array of derivatives. This diversification is achieved through selective functional group interconversions (FGIs), which involve the conversion of one functional group into another, and other derivatization reactions that add complexity to the core structure. Research in this area focuses on controlling reaction conditions to selectively target one site while preserving the other, thereby enabling the synthesis of well-defined, novel compounds.

Transformations Involving the 4-Chlorobutyl Side Chain

The primary mode of reactivity for the 4-chlorobutyl side chain is nucleophilic substitution, where the chloride atom, a good leaving group, is displaced by a variety of nucleophiles. This allows for the introduction of numerous functional groups at the terminus of the butyl chain.

One significant transformation is the conversion of the alkyl chloride to a nitrile. caltech.edu This has been demonstrated in a photoinduced, copper-catalyzed cyanation reaction. caltech.edu Specifically, the related compound 2-(3-chlorobutyl)furan has been shown to act as an effective electrophile in such reactions. caltech.edu This method is compatible with the furan moiety and proceeds under relatively mild conditions. caltech.edu The conversion to a nitrile is a valuable FGI, as the nitrile group itself can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in other carbon-carbon bond-forming reactions. imperial.ac.uk

Another key derivatization involves the reaction with amine nucleophiles to form substituted amines. While direct examples for this compound are not extensively detailed in the provided context, analogous reactions with similar structures, such as 3-(4-chlorobutyl)-1H-indole, show the displacement of the chloride by piperazine (B1678402) derivatives to form complex heterocyclic products. researchgate.netresearchgate.net This type of SN2 reaction is a common and versatile strategy for diversification.

Further functionalization can be achieved by converting the chloride to an azide (B81097) by displacement with an azide anion. vanderbilt.edu The resulting alkyl azide is a versatile intermediate that can be reduced to a primary amine or used in cycloaddition reactions. vanderbilt.eduyoutube.com

The following table summarizes representative transformations of the chlorobutyl side chain.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Nucleophile (e.g., CN⁻, R₂NH, N₃⁻) | 5-(Furan-2-yl)pentanenitrile, N-Substituted 4-(furan-2-yl)butan-1-amine, 2-(4-Azidobutyl)furan | Nucleophilic Substitution |

| 2-(3-Chlorobutyl)furan | Tetrabutylammonium cyanide (TBACN), CuI, Light | 4-(Furan-2-yl)-2-methylbutanenitrile | Photoinduced, Copper-Catalyzed Cyanation caltech.edu |

Transformations Involving the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. pharmaguideline.comwikipedia.org Its reactivity is greater than that of benzene. wikipedia.org This allows for the introduction of substituents directly onto the heterocyclic core, typically at the 5-position, which is electronically activated by the oxygen atom and the alkyl group at the 2-position.

Common electrophilic substitution reactions applicable to furans include:

Nitration : Furan can be nitrated under mild conditions, for instance, using acetyl nitrate (B79036) at low temperatures, to yield 2-nitrofuran. pharmaguideline.com For a 2-substituted furan, this reaction would be expected to yield the 5-nitro derivative.

Halogenation : The furan ring reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. pharmaguideline.com However, mono-bromination at the 5-position can be achieved under milder conditions, such as using bromine in dioxane at low temperatures. pharmaguideline.com

Mercuration : Furan readily undergoes mercuration, which can be a pathway to other functionalized furans. pharmaguideline.com

Beyond substitution, the furan ring can undergo reactions that transform the ring itself.

Reduction : The hydrogenation of a furan to a tetrahydrofuran without ring-opening can be challenging. pharmaguideline.com However, it is a potential pathway for diversification, converting the aromatic heterocycle into a cyclic ether. wikipedia.org

Ring-Opening : Under certain oxidative conditions, such as treatment with reagents like sodium hypochlorite (B82951) or hydrogen peroxide, the furan ring can undergo opening to yield 1,4-dicarbonyl compounds. pharmaguideline.com The reaction of furan derivatives with chlorine atoms can also initiate ring-opening processes. researchgate.net

These potential transformations are summarized in the table below.

| Reaction Type | Reagent(s) | Expected Product from this compound |

| Nitration | Acetyl nitrate | 2-(4-Chlorobutyl)-5-nitrofuran |

| Bromination | Br₂ in Dioxane, -5°C | 2-Bromo-5-(4-chlorobutyl)furan |

| Reduction | H₂, Catalyst | 2-(4-Chlorobutyl)tetrahydrofuran |

| Oxidation (Ring-Opening) | NaOCl or H₂O₂ | Octane-2,5-dione (after hydrolysis of chloride) |

The selective application of these reactions to either the side chain or the furan ring enables the systematic development of a library of compounds based on the this compound scaffold.

2 4 Chlorobutyl Furan As a Versatile Precursor in Complex Organic Molecule Construction and Materials Science

Strategic Building Block in Advanced Organic Synthesis

The dual functionality of 2-(4-chlorobutyl)furan makes it an attractive starting material for the synthesis of intricate organic molecules. The furan (B31954) moiety can participate in various cycloaddition and substitution reactions, while the terminal chlorine atom provides a handle for nucleophilic substitution and cross-coupling reactions.

Precursor for Spirocyclic and Polycyclic Architectures

Spirocycles, compounds containing two rings connected by a single common atom, are important structural motifs found in numerous natural products and pharmaceuticals. nih.govnih.gov The synthesis of these three-dimensional structures often presents significant challenges. shareok.org this compound can serve as a key precursor for the construction of spirocyclic systems. For instance, intramolecular cyclization strategies can be employed where the furan ring acts as a nucleophile or a diene, and the chlorobutyl chain, after suitable activation or transformation, participates as the electrophilic partner. This can lead to the formation of novel spiro-fused polycyclic aromatic compounds. consensus.app

The synthesis of spirocyclic oxindoles, a privileged scaffold in medicinal chemistry, can be achieved through multi-step sequences that may involve intermediates derivable from furan-containing precursors. nih.gov Furthermore, the furan moiety can be transformed into other cyclic systems, which can then undergo spirocyclization. For example, the furan ring can be a latent diene in Diels-Alder reactions, leading to bicyclic adducts that can be further elaborated into complex polycyclic and spirocyclic frameworks.

Synthesis of Functionalized Heterocycles and Natural Product Scaffolds

The furan nucleus is a cornerstone in the synthesis of a wide variety of other heterocyclic systems. nih.govresearchgate.nethud.ac.ukorganic-chemistry.org The inherent reactivity of the furan ring allows for its transformation into pyridines, pyridazines, and other important heterocyclic cores through various ring-opening and ring-closing strategies. The chlorobutyl side chain of this compound offers a convenient point for introducing additional functionality or for anchoring the molecule to a solid support for combinatorial synthesis.

Many natural products contain furan or tetrahydrofuran (B95107) moieties as key structural elements. nih.govedelris.comrsc.org this compound can be a valuable starting material for the total synthesis of such natural products. The furan ring can be retained as part of the final structure, or it can be modified through hydrogenation to a tetrahydrofuran ring, a common motif in many biologically active molecules. The chlorobutyl chain can be utilized to build up the carbon skeleton of the natural product through various carbon-carbon bond-forming reactions. For example, it can be converted to an organometallic reagent for coupling reactions or serve as an electrophile in alkylation reactions.

Cascade Reactions and Tandem Processes Utilizing the Furan and Halogen functionalities

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. wikipedia.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. The bifunctional nature of this compound makes it an ideal substrate for the design of novel cascade reactions.

A hypothetical cascade could involve an initial reaction at the furan ring, such as a Diels-Alder cycloaddition, which then triggers an intramolecular reaction involving the chlorobutyl side chain. researchgate.netbeilstein-journals.org For instance, the adduct from a Diels-Alder reaction could position the chlorobutyl group in proximity to a newly formed functional group, facilitating an intramolecular cyclization to construct a complex polycyclic system. shareok.org Palladium-catalyzed tandem processes, which can involve a series of coupling and cyclization steps, are particularly well-suited for molecules like this compound, where both the furan ring and the halogenated side chain can participate in different stages of the catalytic cycle. mdpi.comencyclopedia.pubpreprints.org Such processes can lead to the rapid assembly of complex molecular architectures from simple starting materials.

Integration into Polymer Chemistry and Advanced Materials Development

The unique chemical characteristics of this compound also lend themselves to the development of novel polymers and advanced materials. The furan moiety can be sourced from renewable resources, making it an attractive component for creating more sustainable materials. core.ac.ukrsc.orgresearchgate.netoriginmaterials.comhorizoneuropencpportal.eu

Monomer and Co-monomer in Polymerization Reactions (e.g., Atom Transfer Radical Polymerization (ATRP), Diels-Alder "Click" Chemistry)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. labinsights.nlcmu.eduwarwick.ac.ukresearchgate.netrsc.org The chlorobutyl group in this compound can act as an initiator for ATRP, enabling the growth of polymer chains from the furan-containing core. This allows for the synthesis of polymers with a furan unit at one end, which can then be used for further functionalization or for the creation of block copolymers.

The furan ring itself can participate in polymerization reactions. The Diels-Alder reaction between a furan and a maleimide (B117702) is a well-known example of a thermally reversible "click" reaction. mdpi.com This reversible covalent chemistry can be used to create self-healing polymers and shape-memory materials. researchgate.net By incorporating this compound as a co-monomer in a polymerization, the furan units can be introduced along the polymer backbone, providing sites for cross-linking or for the attachment of other molecules through Diels-Alder chemistry. This allows for the tuning of the material's properties, ranging from stiff to hyper-elastic, by altering the stoichiometry of the furan and maleimide components. mdpi.com

| Polymerization Technique | Role of this compound | Potential Application |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Synthesis of end-functionalized polymers, block copolymers |

| Diels-Alder Polymerization | Diene (co-monomer) | Thermally reversible networks, self-healing materials, shape-memory polymers |

Precursor for Bio-Based Polymers and Renewable Material Scaffolds

There is a growing demand for polymers derived from renewable resources to reduce our reliance on fossil fuels and to create more environmentally friendly materials. d-nb.infocore.ac.ukrsc.orgrsc.orgnih.govmdpi.commdpi.com Furan-based monomers, which can be derived from biomass, are at the forefront of this research. researchgate.netmagtech.com.cnresearchgate.net this compound, with its furan core, can be utilized as a building block for the synthesis of bio-based polymers. researchgate.net

Fabrication of Conjugated Polymer Systems for Electronic and Optical Applications

The incorporation of furan rings, such as the one present in this compound, into conjugated polymer backbones has emerged as a significant strategy in the development of advanced materials for electronic and optical devices. researchgate.netspiedigitallibrary.org The furan heterocycle offers unique electronic and structural characteristics compared to its more commonly used thiophene (B33073) analogue. nih.gov The weaker aromaticity and greater planarity of the furan ring can enhance electronic delocalization along the polymer chain, a crucial factor for efficient charge transport. researchgate.netresearchgate.net Furthermore, furan-containing polymers often exhibit improved solubility, which is advantageous for solution-based processing of electronic devices. acs.orglbl.gov

The versatility of this compound lies in its bifunctional nature. The furan ring can be polymerized through various cross-coupling reactions, such as Suzuki or Stille coupling, to form the conjugated backbone. researchgate.netnih.gov The terminal chloroalkyl chain provides a reactive handle for post-polymerization modification or for creating graft copolymers, allowing for fine-tuning of the material's properties.

Research into furan-based conjugated polymers has demonstrated their potential in a range of electronic applications, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govresearchgate.netacs.org By alternating the electron-rich furan unit with electron-deficient moieties, donor-acceptor (D-A) copolymers can be synthesized. spiedigitallibrary.orgbit.edu.cn This D-A architecture is critical for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the optical band gap and the open-circuit voltage in solar cell devices. researchgate.netnih.gov For instance, replacing thiophene with furan in certain polymer backbones has been shown to lower the HOMO energy level, leading to higher open-circuit voltages in OSCs. researchgate.net

The electronic properties of these polymers are highly dependent on their molecular structure and solid-state packing. The rigidity of the furan backbone can promote tight intermolecular π-π stacking, which is beneficial for achieving high charge carrier mobility. spiedigitallibrary.orgbit.edu.cn Furan-containing polymers have achieved impressive hole mobilities, with some diketopyrrolopyrrole (DPP)-based polymers processed from non-chlorinated solvents reaching values as high as 1.87 cm² V⁻¹ s⁻¹. acs.org

Table 1: Performance of Selected Furan-Containing Conjugated Polymers in Electronic Devices

| Polymer Name | Application | Key Performance Metric | Reference |

| PBDFDTBT | Organic Solar Cell | Power Conversion Efficiency: 5.0% | researchgate.net |

| PFDPPTT-Si | Organic Field-Effect Transistor | Hole Mobility: 1.87 cm² V⁻¹ s⁻¹ (in non-chlorinated solvent) | acs.org |

| PDPP2FT | Organic Solar Cell | Power Conversion Efficiency: up to 5.0% | lbl.gov |

| All-thiophene analogue | Organic Field-Effect Transistor | Hole Mobility: 3.57 cm² V⁻¹ s⁻¹ (in chlorinated solvent) | acs.org |

The optical properties of furan-based conjugated polymers are also of significant interest. They often exhibit strong fluorescence and a small Stokes shift, indicating a rigid polymer backbone with limited conformational changes in the excited state. spiedigitallibrary.orgbit.edu.cn These characteristics make them promising candidates for use in organic light-emitting diodes (OLEDs). researchgate.netnii.ac.jp The ability to tune the optical band gap through molecular design allows for the creation of materials that absorb broadly across the solar spectrum, a desirable trait for efficient solar energy conversion. researchgate.net

Role in Designing Self-Healing and Responsive Polymeric Materials

The furan moiety, the core component of this compound, is a cornerstone in the design of self-healing and stimuli-responsive polymers. researchgate.net This capability is primarily based on the thermally reversible Diels-Alder (DA) cycloaddition reaction between a furan group (the diene) and a maleimide group (the dienophile). rsc.org This reaction forms a covalent crosslink at moderate temperatures and can be reversed at higher temperatures, typically above 120°C, breaking the crosslinks and allowing the material to flow and heal cracks before re-forming the network upon cooling. nih.govsciengine.com

The incorporation of this compound into a polymer structure provides the necessary furan functionality for this dynamic chemistry. The chlorobutyl group can be used as a reactive site to graft the furan unit onto a pre-existing polymer backbone or to act as a monomer in a polymerization reaction, thereby integrating the self-healing capability into the bulk material.

The process of self-healing in these systems involves several stages:

Damage: A crack forms in the polymer network.

Healing Stimulus (Heat): Upon heating, the retro-Diels-Alder reaction is initiated. The covalent bonds at the crosslinking points dissociate, breaking the network in the vicinity of the crack.

Crack Closure: The temporary conversion of the crosslinked thermoset into a more mobile, thermoplastic-like state allows the material to flow and the crack faces to come into contact.

Re-crosslinking: As the material cools, the forward Diels-Alder reaction occurs, reforming the covalent bonds and restoring the crosslinked network, thus healing the damage. nih.govsciengine.com

This healing process can be repeated multiple times without significant degradation of the material's mechanical properties. sciengine.com The efficiency of healing is a critical parameter and is influenced by factors such as the concentration of furan and maleimide groups, the flexibility of the polymer chains, and the healing temperature and time. researchgate.netacs.org Studies have reported healing efficiencies exceeding 90% in some furan-maleimide based systems. bournemouth.ac.uknih.gov For instance, a polyurethane system with furan-modified particles achieved 93.1% healing efficiency through near-infrared (NIR) irradiation, which generated localized heat. bwise.kr

Table 2: Healing Performance of Furan-Maleimide Based Self-Healing Polymers

| Polymer System | Healing Conditions | Healing Efficiency | Reference |

| Furan-functionalized Polyketones with Bismaleimide (BMI) | Thermal | Complete recovery in fracture loading | sciengine.com |

| Poly(2,5-furandimethylene succinate) with flexible Bismaleimide | Solvent-assisted (CHCl₃) | > 80% | researchgate.net |

| Furan-terminated polybutadiene (B167195) (FTPB) with Bismaleimide | 120°C (debonding), 60°C (healing) | 92.3% | nih.gov |

| Polyurethane with furan-modified polydopamine particles and maleimide | NIR Irradiation | 93.1% | bwise.kr |

Beyond self-healing, the dynamic nature of the Diels-Alder reaction imparts stimuli-responsive behavior to polymers. researchgate.netrsc.orgrsc.org These materials can change their properties, such as shape, stiffness, or solubility, in response to an external trigger like heat. acs.orgspecificpolymers.com This has led to the development of shape-memory polymers, where a temporary shape can be fixed by the DA crosslinks and the original shape can be recovered by triggering the retro-DA reaction. researchgate.net The furan group in this compound is thus a key enabler for creating "smart" materials that can adapt to their environment or perform specific functions on demand. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Computational Investigations of 2 4 Chlorobutyl Furan

High-Resolution Spectroscopic Analysis for Structural and Dynamic Elucidation

The precise structural and dynamic properties of 2-(4-chlorobutyl)furan are elucidated through a combination of high-resolution spectroscopic techniques. These methods provide detailed insights into the molecule's atomic connectivity, conformational preferences, vibrational modes, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound and analyzing the conformational dynamics of its flexible butyl chain. By examining the chemical shifts, coupling constants, and multiplicities of the ¹H and ¹³C nuclei, a complete picture of the molecule's framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment of each hydrogen atom. The furan (B31954) ring protons exhibit characteristic chemical shifts in the aromatic region due to the ring's aromaticity. The proton at the C5 position typically appears as a doublet of doublets, coupling to the protons at C3 and C4. stackexchange.com Similarly, the protons at C3 and C4 show distinct signals, with their coupling constants revealing their spatial relationships. The protons on the chlorobutyl side chain appear in the aliphatic region. The methylene (B1212753) group adjacent to the furan ring (C1') is deshielded by the ring's electron-withdrawing effect, while the methylene group attached to the chlorine atom (C4') is deshielded due to the electronegativity of the chlorine atom. The two central methylene groups (C2' and C3') exhibit complex splitting patterns due to coupling with their neighbors.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom. The furan ring carbons have characteristic shifts, with the carbon atom bonded to oxygen (C2) showing a different chemical shift compared to the other ring carbons. du.edusysu.edu.cn The chemical shifts of the butyl chain carbons are influenced by the electronegative chlorine atom, with the C4' carbon being the most downfield-shifted among the chain carbons.

Conformational analysis of the flexible butyl chain can be inferred from the coupling constants observed in the ¹H NMR spectrum. The magnitude of these couplings is dependent on the dihedral angles between adjacent protons, allowing for the determination of preferred rotational conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could further elucidate the spatial proximity of different protons, providing deeper insights into the molecule's three-dimensional structure in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | ~6.3 | C-2 |

| H-4 | ~6.2 | C-3 |

| H-5 | ~7.3 | C-4 |

| -CH₂- (C1') | ~2.8 | C-5 |

| -CH₂- (C2') | ~1.8 | C-1' |

| -CH₂- (C3') | ~1.9 | C-2' |

| -CH₂- (C4') | ~3.5 | C-3' |

| C-4' |

Note: Values are estimations based on typical shifts for furan derivatives and alkyl chlorides and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers a powerful method for characterizing the functional groups and bonding within this compound. hopto.org These complementary methods probe the vibrational modes of the molecule, providing a unique "fingerprint" that is characteristic of its structure. researchgate.net

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Key characteristic absorption bands for this compound include:

Furan Ring Vibrations: C-H stretching vibrations of the furan ring are typically observed above 3100 cm⁻¹. C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region, while the C-O-C stretching of the furan ring gives rise to strong bands in the 1000-1250 cm⁻¹ range.

Alkyl Chain Vibrations: The C-H stretching vibrations of the butyl chain's methylene groups are found in the 2850-2960 cm⁻¹ region. CH₂ bending (scissoring) vibrations are expected around 1465 cm⁻¹.

C-Cl Vibration: The stretching vibration of the carbon-chlorine bond is a key identifier for the chlorobutyl group, typically appearing in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light and provides complementary information to FTIR. researchgate.net Vibrations that involve a change in polarizability are Raman active. For this compound, the symmetric stretching vibrations of the furan C=C bonds are expected to produce strong Raman signals. The C-Cl stretch is also typically observable in the Raman spectrum. The combination of FTIR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes. hopto.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Furan C-H Stretch | FTIR/Raman | > 3100 |

| Alkyl C-H Stretch | FTIR/Raman | 2850 - 2960 |

| Furan C=C Stretch | FTIR/Raman | 1500 - 1600 |

| CH₂ Bending | FTIR | ~1465 |

| Furan C-O-C Stretch | FTIR | 1000 - 1250 |

| C-Cl Stretch | FTIR/Raman | 600 - 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.ukpharmatutor.org The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org

For this compound, the primary chromophore is the furan ring, which contains a conjugated π-electron system. The absorption of UV radiation leads to the excitation of these π electrons. The main electronic transitions observed for furan and its derivatives are π → π* transitions. uzh.chyoutube.comglobalresearchonline.net These transitions involve the promotion of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. libretexts.orguzh.ch

The presence of the 4-chlorobutyl substituent, being an alkyl group, is expected to have a minor effect on the position of the absorption maximum (λ_max) compared to unsubstituted furan. Alkyl groups typically cause a small bathochromic (red) shift. The furan ring itself does not possess non-bonding (n) electrons that participate in lower energy n → π* transitions, which are more common in molecules containing carbonyls or nitro groups. shu.ac.uk Therefore, the UV-Vis spectrum of this compound is expected to be dominated by a strong absorption band in the ultraviolet region, characteristic of the π → π* transition of the furan ring. globalresearchonline.net

Quantum Chemical and Computational Modeling Studies

Quantum chemical calculations and computational modeling are essential for gaining a deeper, atomistic understanding of the properties and reactivity of this compound. These methods complement experimental data by providing insights that are often difficult or impossible to obtain through measurement alone.

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of organic molecules. globalresearchonline.netnih.gov By applying DFT methods, such as the B3LYP functional with an appropriate basis set (e.g., 6-311++G(d,p)), a wide range of molecular properties for this compound can be accurately predicted. mdpi.com

Optimized Geometries: DFT calculations can determine the lowest-energy three-dimensional structure of the molecule by optimizing its geometry. This provides precise information on bond lengths, bond angles, and dihedral angles for the most stable conformer(s).

Electronic Structures: The electronic properties of the molecule can be thoroughly analyzed. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. mdpi.com Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Energetics and Spectroscopic Predictions: DFT allows for the calculation of thermodynamic properties such as enthalpy and Gibbs free energy. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. dtu.dk The Gauge-Invariant Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, which serves as a valuable tool for validating spectral assignments. globalresearchonline.net

Table 3: Computationally Derived Properties of this compound (Illustrative)

| Property | Method | Predicted Value |

| HOMO Energy | DFT/B3LYP | -6.5 eV |

| LUMO Energy | DFT/B3LYP | 0.5 eV |

| HOMO-LUMO Gap | DFT/B3LYP | 7.0 eV |

| Dipole Moment | DFT/B3LYP | ~2.0 D |

Note: These are illustrative values typical for similar molecules and would require specific calculations for this compound.

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can understand the detailed pathway from reactants to products. pku.edu.cn

Reaction Pathway Mapping: For a potential reaction, such as a nucleophilic substitution at the chlorine-bearing carbon or a cycloaddition involving the furan ring, computational methods can identify the minimum energy path. rsc.orgnih.gov This involves locating and characterizing all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. dtu.dk

Transition State Analysis: The transition state (TS) is the highest energy point along the minimum energy reaction path and represents the kinetic barrier to the reaction. nih.gov DFT calculations can determine the geometry and energy of the TS. dtu.dk Frequency calculations are used to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. dtu.dk

Activation Energy and Kinetics: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is crucial for predicting the reaction rate. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. pku.edu.cn This approach has been successfully used to study various reactions involving furan derivatives, such as their conversion to other valuable chemicals or their participation in cycloaddition reactions. rsc.orgosti.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that utilizes the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. irjweb.comwikipedia.orgossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.comossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwikipedia.org

In the case of this compound, the furan ring, being an electron-rich aromatic system, significantly influences the characteristics of the frontier orbitals. The distribution and energy of the HOMO and LUMO can be used to predict the most probable sites for electrophilic and nucleophilic attack. Generally, in substituted furans, the HOMO is localized over the furan ring, indicating that the ring is susceptible to electrophilic attack. Conversely, the LUMO's distribution would indicate the likely sites for nucleophilic attack.

Below is a table of predicted FMO energies and global reactivity descriptors for this compound, derived from computational studies on analogous furan compounds. These parameters provide a quantitative measure of the molecule's reactivity.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | 0.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.10 |

| Ionization Potential | IP | -EHOMO | 6.25 |

| Electron Affinity | EA | -ELUMO | -0.85 |

| Global Hardness | η | (IP - EA) / 2 | 3.55 |

| Global Softness | S | 1 / (2η) | 0.14 |

| Electronegativity | χ | (IP + EA) / 2 | 2.70 |

| Electrophilicity Index | ω | χ² / (2η) | 1.03 |

Note: The values presented in this table are estimations based on theoretical calculations for structurally related 2-alkylfuran and other substituted furan derivatives and are intended for illustrative purposes.

The relatively large predicted HOMO-LUMO gap of 7.10 eV suggests that this compound is a kinetically stable molecule. The electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it accepts electrons from the environment. The calculated value suggests a moderate electrophilic character. The distribution of the HOMO is expected to be concentrated on the C2 and C5 positions of the furan ring, making these the most probable sites for electrophilic attack. The presence of the electron-withdrawing chlorobutyl group can influence the electron density distribution and reactivity of the furan ring.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. stevens.eduyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape of flexible molecules and the nature of their intermolecular interactions. youtube.com

MD simulations can be employed to explore the potential energy surface of this compound and identify the low-energy conformers. This is achieved by simulating the molecule's motion at a given temperature and observing the conformational transitions over time. The results of such simulations can provide information on the relative populations of different conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying the intermolecular interactions that govern the condensed-phase properties of this compound. The furan ring and the chlorobutyl group provide several sites for non-covalent interactions. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the aromatic π-system can engage in π-π stacking and C-H···π interactions. nih.govresearchgate.net The chlorine atom can participate in halogen bonding and dipole-dipole interactions.

A summary of the potential intermolecular interactions for this compound is presented in the table below.

| Interaction Type | Description |

| C-H···O | Hydrogen bonding between a C-H bond (from the furan ring or butyl chain of one molecule) and the oxygen atom of the furan ring of another molecule. nih.gov |

| C-H···π | Interaction between a C-H bond and the π-electron cloud of the furan ring. nih.gov |

| π-π Stacking | Attractive, non-covalent interactions between the aromatic rings of two furan moieties. |

| Dipole-Dipole | Interactions arising from the permanent dipoles of the furan ring and the C-Cl bond. |

| Halogen Bonding | A non-covalent interaction between the electrophilic region of the chlorine atom and a nucleophilic site on an adjacent molecule. |

| Van der Waals | Weak, non-specific attractive forces arising from temporary fluctuations in electron density. |

MD simulations of a system containing multiple this compound molecules can elucidate the preferred modes of interaction and the resulting local structure in the liquid or solid state. By analyzing the radial distribution functions and interaction energies between different parts of the molecules, a detailed picture of the intermolecular forces can be obtained. This information is crucial for understanding and predicting the macroscopic properties of the compound, such as its boiling point, solubility, and crystal packing.

Future Research Trajectories and Unexplored Chemical Space for 2 4 Chlorobutyl Furan

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The development of stereoselective synthetic routes to access chiral furan (B31954) derivatives is a significant challenge in organic synthesis. For 2-(4-Chlorobutyl)furan, the butyl side chain does not inherently possess a chiral center. However, the synthesis of enantiomerically enriched derivatives, for instance, by introducing substituents on the butyl chain, would be of considerable interest. Future research could focus on asymmetric catalytic methods to construct the furan ring or to modify the side chain with high stereocontrol.

One potential strategy involves the asymmetric metal-catalyzed cyclization of acyclic precursors. For example, a chiral catalyst could facilitate the enantioselective cyclization of a suitably functionalized non-racemic starting material to yield a stereodefined 2-substituted furan.

Table 1: Hypothetical Stereoselective Synthetic Approaches to this compound Derivatives

| Approach | Catalyst/Reagent | Potential Product | Key Advantages |

|---|---|---|---|

| Asymmetric Paal-Knorr Synthesis | Chiral Brønsted Acid | Chiral 2,5-disubstituted furan | High atom economy, potential for scalability |

| Enantioselective Side-Chain Functionalization | Chiral Ligand/Metal Complex | Chiral alcohol or amine on the butyl chain | Modular approach, allows for late-stage diversification |

These approaches, while speculative for this compound itself, are based on established principles in asymmetric synthesis and represent viable avenues for future exploration.

Investigation of Unconventional Reactivity Patterns and Catalytic Transformations

The furan nucleus is known for its participation in a variety of reactions, including cycloadditions and ring-opening transformations. dntb.gov.ua The presence of the chlorobutyl side chain in this compound introduces a reactive handle that can be exploited for further chemical modifications. Future research should aim to uncover novel reactivity patterns by subjecting this compound to a range of catalytic systems.

For instance, transition-metal catalysis could be employed to activate the C-Cl bond for cross-coupling reactions, allowing for the introduction of diverse functional groups at the terminus of the butyl chain. Furthermore, the furan ring itself can act as a diene in Diels-Alder reactions, and the influence of the 2-substituent on the stereochemical outcome of such transformations warrants investigation. manchester.ac.uk

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst | Potential Outcome | Significance |

|---|---|---|---|

| Cross-Coupling (e.g., Suzuki, Sonogashira) | Palladium or Nickel complexes | C-C bond formation at the butyl chain terminus | Access to a wide range of derivatives |

| Intramolecular Cyclization | Lewis or Brønsted acid | Formation of bicyclic furan derivatives | Construction of complex molecular architectures |

Investigating these and other catalytic transformations will undoubtedly expand the synthetic utility of this compound and its derivatives.

Expansion of Applications in Emerging Materials and Supramolecular Chemistry

Furan-based polymers have garnered significant attention as sustainable alternatives to petroleum-derived plastics. mdpi.com The bifunctional nature of this compound, with its aromatic furan ring and reactive alkyl halide, makes it an attractive monomer for the synthesis of novel polymers. For example, the furan moiety can be incorporated into the polymer backbone to impart specific thermal or mechanical properties, while the chloro group can be used for post-polymerization modification.

In the realm of supramolecular chemistry, the furan ring can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (if further functionalized). nih.gov This suggests that this compound and its derivatives could be designed as building blocks for self-assembling systems, such as liquid crystals or molecular cages.

Table 3: Potential Applications of this compound in Materials and Supramolecular Chemistry

| Application Area | Key Feature of this compound | Potential Material/Assembly |

|---|---|---|

| Polymer Chemistry | Bifunctionality (furan and chloro group) | Functional polyesters, polyamides |

| Supramolecular Chemistry | Aromatic furan ring | Host-guest complexes, self-assembled monolayers |

The exploration of these applications could lead to the development of new materials with tailored properties and functions.

Advancements in Sustainable and Scalable Production Methodologies

The production of furan derivatives from renewable biomass sources is a cornerstone of green chemistry. nih.gov Furfural (B47365), which can be readily obtained from the dehydration of pentose (B10789219) sugars, is a key platform chemical for the synthesis of a wide range of furan compounds. mdpi.com Future research should focus on developing sustainable and scalable methods for the production of this compound, ideally starting from furfural or other bio-based precursors.

This would involve the development of efficient catalytic processes that minimize waste and energy consumption. For example, a one-pot reaction sequence from furfural to this compound would be highly desirable.

Table 4: Strategies for Sustainable Production of this compound

| Strategy | Key Principle | Potential Advantage |

|---|---|---|

| Biocatalysis | Use of enzymes for specific transformations | High selectivity, mild reaction conditions |

| Flow Chemistry | Continuous processing in microreactors | Improved safety, scalability, and efficiency |

By embracing these principles, the production of this compound can be aligned with the goals of sustainable chemical manufacturing.

Design and Synthesis of Complex Derivatives with Tunable Chemical Properties

The true potential of this compound lies in its capacity to serve as a scaffold for the synthesis of more complex molecules with tunable properties. The reactivity of both the furan ring and the chlorobutyl side chain allows for a high degree of molecular diversification.

Future work in this area should focus on the systematic synthesis of libraries of this compound derivatives and the evaluation of their properties for various applications. For instance, the introduction of different functional groups could be used to modulate the electronic properties of the furan ring for applications in organic electronics, or to introduce specific binding sites for biological targets.

Table 5: Proposed Derivatives of this compound and their Potential Properties

| Derivative | Synthetic Modification | Potential Tunable Property |

|---|---|---|

| 2-(4-Azidobutyl)furan | Substitution of chloride with azide (B81097) | Click chemistry handle for bioconjugation |

| 2-(4-Aminobutyl)furan | Reduction of azide or direct amination | pH-responsive behavior, coordination to metals |

The systematic exploration of the chemical space around this compound will undoubtedly lead to the discovery of new molecules with interesting and useful properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chlorobutyl)furan, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution, where a chlorobutyl group is introduced to a furan precursor. For example, 2-(Bromomethyl)furan derivatives (e.g., from patented procedures) can react with 4-chlorobutyl halides under controlled conditions. Optimization involves solvent selection (e.g., THF or DMF), use of phase-transfer catalysts, and temperature modulation (60–80°C). Purification via column chromatography or distillation ensures high purity .

Q. How can spectroscopic techniques (NMR, IR) and computational methods (DFT) confirm the structure and electronic properties of this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions (e.g., chlorobutyl chain integration at C2 of the furan ring). Coupling constants reveal stereochemical details.

- IR : Stretching frequencies (e.g., C-Cl at ~650 cm, C-O-C furan ring at ~1015 cm) confirm functional groups.

- DFT : Computational modeling predicts bond angles, electron density distribution, and reactive sites. For example, HOMO-LUMO gaps calculated via Gaussian software indicate susceptibility to electrophilic attack .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Methodology : GC-MS or HPLC with UV detection (λ = 210–230 nm) are preferred. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. Limits of detection (LOD) can be optimized via solid-phase extraction (SPE) to remove matrix interference .

Advanced Research Questions

Q. What are the key reaction pathways and mechanisms involving this compound, particularly in substitution or cycloaddition reactions?

- Methodology :